SU11657

Catalog No.
S548049
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU11657

Product Name

SU11657

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

SU11657; SU11657; SU11657.

Description

The exact mass of the compound SU11657 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU11657 is a small molecule, multitargeted inhibitor primarily known for its role as a receptor tyrosine kinase inhibitor. It has shown significant activity against various kinases, including the platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), vascular endothelial growth factor receptor 2 (VEGFR-2), and Fms-like tyrosine kinase 3 (FLT3) among others. This compound has been explored for its potential therapeutic applications in oncology, particularly in the treatment of acute myeloid leukemia and solid tumors due to its ability to inhibit tumor growth and angiogenesis .

SU11657 acts by selectively inhibiting the phosphorylation of receptor tyrosine kinases, which are critical for cellular signaling pathways involved in proliferation, survival, and migration of cancer cells. The compound interferes with the binding of ATP to the kinase domain, thereby preventing the activation of downstream signaling pathways that promote tumor growth. The specific

Biologically, SU11657 has demonstrated potent anti-tumor activity in various preclinical models. In studies involving acute promyelocytic leukemia, it was shown to cooperate effectively with all-trans retinoic acid to induce rapid regression of leukemic cells. Additionally, in models of solid tumors, SU11657 has been associated with significant reductions in tumor vascularization and improved perfusion metrics when evaluated through advanced imaging techniques like dynamic susceptibility contrast magnetic resonance imaging . Its multitargeted nature allows it to impact multiple pathways involved in tumorigenesis.

The synthesis of SU11657 involves several steps that typically include the formation of key intermediates followed by coupling reactions to build the final structure. The detailed synthetic route can vary but generally encompasses:

  • Formation of Amino Acids: Starting materials often include amino acids or derivatives.
  • Coupling Reactions: These intermediates are then coupled using peptide coupling reagents to form larger molecular frameworks.
  • Purification: The product is purified using techniques such as chromatography to isolate SU11657 from byproducts and unreacted materials.

Specific patents and literature detail various synthetic pathways that can be optimized for yield and purity .

SU11657 has been primarily investigated for its applications in cancer therapy. Its ability to inhibit angiogenesis makes it a candidate for treating solid tumors where vascular growth is a key factor in tumor progression. Furthermore, its efficacy against hematological malignancies, particularly those associated with FLT3 mutations, positions it as a promising agent in combination therapies for acute myeloid leukemia . Ongoing research continues to explore its potential in other cancer types and therapeutic contexts.

Interaction studies have highlighted SU11657's capacity to modulate various signaling pathways by inhibiting multiple receptor tyrosine kinases. For instance, studies have shown that it can significantly inhibit PDGF signaling pathways activated by ionizing radiation, thereby reducing fibroblast survival and proliferation . These interactions are critical for understanding how SU11657 can be integrated into therapeutic regimens that target both tumor cells and their supportive stroma.

Several compounds share structural or functional similarities with SU11657, particularly within the category of receptor tyrosine kinase inhibitors. A comparison of these compounds highlights unique features of SU11657:

Compound NameTarget KinasesUnique Features
SU11248PDGFR, VEGFR-2Early clinical development; similar structure
ImatinibBCR-ABL, PDGFRSpecificity for BCR-ABL fusion protein
SorafenibVEGFR-2, FLT3Approved for renal cell carcinoma; broader kinase inhibition
RegorafenibVEGFR-2, TIE2Approved for colorectal cancer; multi-targeted

SU11657 stands out due to its multitargeted inhibition profile that includes both FLT3 and PDGFRs, making it particularly effective against cancers with these receptor alterations .

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Goemans BF, Zwaan CM, Cloos J, de Lange D, Loonen AH, Reinhardt D, Hählen K, Gibson BE, Creutzig U, Kaspers GJ. FLT3 and KIT mutated pediatric acute myeloid leukemia (AML) samples are sensitive in vitro to the tyrosine kinase inhibitor SU11657. Leuk Res. 2010 Oct;34(10):1302-7. doi: 10.1016/j.leukres.2010.04.004. Epub 2010 May 1. PubMed PMID: 20435347.
2: Milker-Zabel S, Zabel-du Bois A, Ranai G, Trinh T, Unterberg A, Debus J, Lipson KE, Abdollahi A, Huber PE. SU11657 enhances radiosensitivity of human meningioma cells. Int J Radiat Oncol Biol Phys. 2008 Mar 15;70(4):1213-8. doi: 10.1016/j.ijrobp.2007.11.041. Epub 2008 Jan 30. PubMed PMID: 18234428.
3: Quarles CC, Schmainda KM. Assessment of the morphological and functional effects of the anti-angiogenic agent SU11657 on 9L gliosarcoma vasculature using dynamic susceptibility contrast MRI. Magn Reson Med. 2007 Apr;57(4):680-7. PubMed PMID: 17390352.
4: Lee BD, Sevcikova S, Kogan SC. Dual treatment with FLT3 inhibitor SU11657 and doxorubicin increases survival of leukemic mice. Leuk Res. 2007 Aug;31(8):1131-4. Epub 2006 Dec 20. PubMed PMID: 17184839; PubMed Central PMCID: PMC2680761.
5: Bäckman U, Christofferson R. The selective class III/V receptor tyrosine kinase inhibitor SU11657 inhibits tumor growth and angiogenesis in experimental neuroblastomas grown in mice. Pediatr Res. 2005 May;57(5 Pt 1):690-5. Epub 2005 Feb 17. PubMed PMID: 15718357.
6: Cain JA, Grisolano JL, Laird AD, Tomasson MH. Complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice by receptor tyrosine kinase inhibitor SU11657. Blood. 2004 Jul 15;104(2):561-4. Epub 2004 Mar 25. PubMed PMID: 15044254.
7: Sohal J, Phan VT, Chan PV, Davis EM, Patel B, Kelly LM, Abrams TJ, O'Farrell AM, Gilliland DG, Le Beau MM, Kogan SC. A model of APL with FLT3 mutation is responsive to retinoic acid and a receptor tyrosine kinase inhibitor, SU11657. Blood. 2003 Apr 15;101(8):3188-97. Epub 2002 Dec 19. PubMed PMID: 12515727.

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